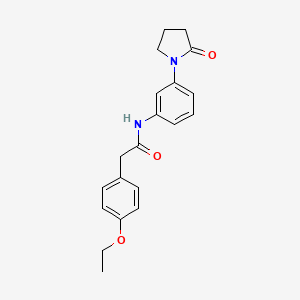

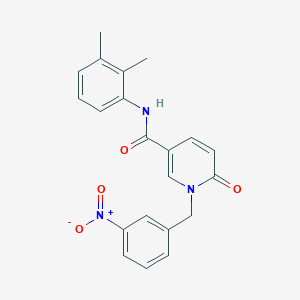

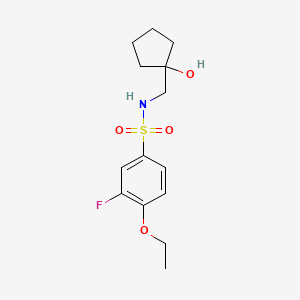

![molecular formula C16H23N3O2 B2366107 N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea CAS No. 860787-05-9](/img/structure/B2366107.png)

N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, also known as MTBU, is an organic compound that has been studied extensively in the fields of chemistry, biochemistry and medicine. MTBU has been used in numerous laboratory experiments and research studies, primarily due to its unique structure and properties. MTBU is a small, white, crystalline solid with a molecular weight of 339.4 g/mol and a melting point of 52-54°C. It is soluble in water, alcohol, and various organic solvents. It exhibits a variety of biochemical and physiological effects, making it a useful tool for scientists and researchers.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indole derivatives, including our compound of interest, have been investigated for their potential as anticancer agents. Their ability to interfere with cancer cell growth, apoptosis pathways, and angiogenesis makes them promising candidates for cancer therapy . Researchers explore the molecular mechanisms by which these compounds inhibit tumor progression.

α-Glucosidase Inhibition for Diabetes Treatment

The inhibition of α-glucosidase is crucial for managing type 2 diabetes mellitus. Interestingly, our compound serves as a precursor for the synthesis of pyrrolidine alkaloids, such as Radicamines A and B, which exhibit α-glucosidase inhibitory activity . Understanding the structure-activity relationship of indole derivatives aids in designing more effective antidiabetic drugs.

Synthesis of Bioactive Compounds

Indole derivatives play a pivotal role in the synthesis of various bioactive molecules. Researchers have utilized them to create pharmaceuticals, agrochemicals, and other functional materials. For instance, they contribute to the construction of aza-annulated organic semiconducting materials . Investigating their synthetic pathways and reactivity patterns is essential for advancing drug discovery.

Neuropharmacological Research

Given the indole ring’s influence on neurotransmitter systems, researchers study indole derivatives for their neuropharmacological effects. Our compound’s unique structure may interact with serotonin receptors, affecting mood, cognition, and behavior. Understanding these interactions could lead to new treatments for neurological disorders.

Wirkmechanismus

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . Therefore, it is likely that this compound also affects multiple biochemical pathways, leading to its diverse biological activities.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound induces a range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-tert-butyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16(2,3)19-15(20)17-8-7-11-10-18-14-6-5-12(21-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H2,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMSBYRXWQVLAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

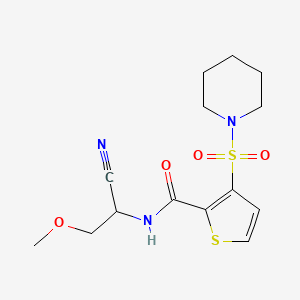

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)

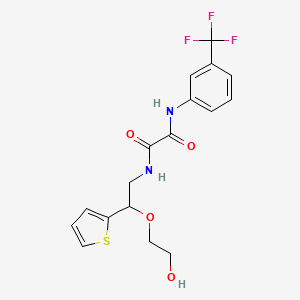

![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)

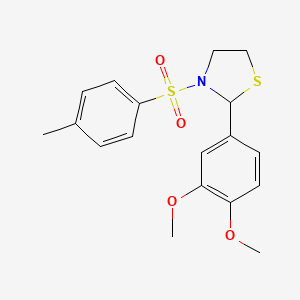

![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)